molecular formula C18H20N4S2 B11499954 5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11499954
M. Wt: 356.5 g/mol
InChI Key: XLAQHKOLYKVDRD-UHFFFAOYSA-N
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Description

5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that contains a thiazolopyrimidine core. This compound is of interest due to its potential biological and pharmacological activities. The presence of the piperidine and phenyl groups in its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amine precursors under acidic or basic conditions. The reaction conditions often include heating under reflux in solvents such as ethanol or acetonitrile, with catalysts like zinc chloride or sodium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Additionally, the use of automated synthesis and purification systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.

    Phenyl Derivatives: Compounds with phenyl groups attached to different heterocyclic cores.

Uniqueness

5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the combination of its thiazolopyrimidine core with piperidine and phenyl groups. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds .

Properties

Molecular Formula

C18H20N4S2

Molecular Weight

356.5 g/mol

IUPAC Name

5-ethyl-3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H20N4S2/c1-2-14-19-16(21-11-7-4-8-12-21)15-17(20-14)22(18(23)24-15)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3

InChI Key

XLAQHKOLYKVDRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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